Tetratetracontane (n-C44H90) is a high-purity, long-chain linear alkane characterized by its well-defined molecular weight and crystalline structure. At room temperature, it is a white crystalline solid with a sharp melting point in the range of 85–88 °C. Unlike polydisperse waxes or polymers, its monodisperse nature provides highly predictable thermal and physical properties. This makes it a critical component for applications requiring precise thermal transitions, such as phase change materials (PCMs), and an ideal model compound for fundamental studies in polymer physics and surface science.
Substituting Tetratetracontane with lower-cost alternatives like commercial paraffin wax or polyethylene introduces significant performance trade-offs. Paraffin wax, a mixture of various n-alkanes, melts over a broad temperature range (e.g., 23–67 °C) and has variable latent heat, making it unsuitable for applications that demand a sharp, predictable thermal transition. Polyethylene, while chemically similar, exhibits complex crystallization behavior involving chain-folding and polydispersity, which contrasts with the simple, discrete molecular crystal of Tetratetracontane. This structural difference renders polyethylene an inappropriate substitute for fundamental studies of crystallization or as a high-temperature calibration standard where a single, defined molecular structure is required.
Tetratetracontane exhibits a sharp, well-defined melting point of approximately 86-88 °C, a critical attribute for thermal energy storage systems requiring precise temperature regulation. Its enthalpy of fusion is reported to be approximately 145.5 kJ/mol (or ~235 J/g). In contrast, commercial-grade paraffin waxes, often considered as a low-cost alternative, melt over a very broad temperature range (e.g., 23-67 °C) and have a lower and more variable latent heat of fusion (typically 147-189 J/g). This lack of a discrete melting point makes paraffin wax unsuitable for applications where a sharp, repeatable thermal transition is the primary performance criterion.
| Evidence Dimension | Melting Temperature and Latent Heat of Fusion |
| Target Compound Data | Melting Point: 86-88 °C (sharp transition); Enthalpy of Fusion: ~235 J/g |
| Comparator Or Baseline | Commercial Paraffin Wax: Melting Point: 23-67 °C (broad range); Enthalpy of Fusion: 147-189 J/g |
| Quantified Difference | Tetratetracontane offers a single, high-temperature melting point vs. a >40 °C melting range for paraffin, with up to 59% higher latent heat. |
| Conditions | Standard thermal analysis (e.g., Differential Scanning Calorimetry). |
For high-temperature thermal energy storage and regulation, a precise and repeatable melting point is non-negotiable for reliable device performance and control.
As a monodisperse long-chain alkane, Tetratetracontane serves as an ideal model system for studying the fundamental mechanisms of polymer crystallization, specifically for polyethylene. Its uniform chain length allows for the formation of highly ordered, single-thickness lamellar crystals. This provides a clean experimental system to investigate crystal growth kinetics and morphology without the confounding effects of polydispersity (distribution of molecular weights) and chain-folding, which are inherent to all commercial polyethylene samples. Therefore, procuring pure Tetratetracontane is essential for research aiming to de-convolute the complex variables governing polymer solidification.
| Evidence Dimension | Molecular Structure and Crystallization Behavior |
| Target Compound Data | Monodisperse (single molecular weight, C44H90), forms well-defined, extended-chain crystals. |
| Comparator Or Baseline | Polyethylene (PE): Polydisperse (broad molecular weight distribution), forms complex, chain-folded semi-crystalline structures. |
| Quantified Difference | Qualitative but fundamental: moves from a complex, multi-variable system (PE) to a clean, single-variable model system (Tetratetracontane). |
| Conditions | Melt crystallization studies for materials science and polymer physics. |
To isolate and study the core physics of polymer crystallization, researchers must eliminate variables like chain length distribution, making this pure compound a required tool, not an optional substitute.
In high-temperature gas chromatography (HTGC), such as for simulated distillation of petroleum fractions, accurate calibration requires standards with precisely known boiling points. Tetratetracontane, as a pure compound (≥98.0% assay), provides a single, sharp elution peak corresponding to its boiling point (~559 °C). This is in stark contrast to crude mixtures or waxes, which elute over a wide temperature range and are therefore useless as high-boiling-point calibrants. The use of a homologous series of pure n-alkanes, including Tetratetracontane, is a standard methodology for calculating Kovats Retention Indices, enabling robust compound identification where impure substitutes would fail.
| Evidence Dimension | Purity and Elution Profile in High-Temperature GC |
| Target Compound Data | High purity (e.g., ≥98.0%), single sharp elution peak at a defined boiling point. |
| Comparator Or Baseline | Crude hydrocarbon mixtures (e.g., waxes, heavy oils): Impure, broad elution profile across a wide temperature range. |
| Quantified Difference | Qualitative but critical: Provides a discrete calibration point versus a continuous, undefined signal from a mixture. |
| Conditions | High-temperature gas chromatography (HTGC) for applications like simulated distillation (SimDis). |
For accurate quantitative analysis and boiling point determination of high-molecular-weight compounds, the procurement of a high-purity, single-component standard is an absolute analytical requirement.
This compound is the right choice for developing thermal energy storage systems that must operate reliably at a specific temperature around 86-88 °C. Its sharp melting transition and high latent heat ensure more efficient and predictable heat absorption and release compared to low-cost paraffin waxes.
For academic and industrial R&D focused on understanding the fundamental kinetics of polyethylene crystallization, Tetratetracontane is an essential model compound. Its monodisperse nature eliminates the variable of chain length distribution, allowing researchers to isolate and study the core processes of nucleation and growth in a way that is impossible with commercial polymer samples.
In petrochemical and analytical laboratories performing simulated distillation or other high-temperature GC analyses, Tetratetracontane serves as a critical high-boiling-point marker. Its purity guarantees a sharp, identifiable peak for accurate retention time and boiling point calibration, a requirement that cannot be met by impure waxes or oil fractions.
Researchers in surface science and organic electronics use Tetratetracontane to create highly ordered, crystalline monolayer or multilayer films. These films serve as well-defined buffer layers or passivation layers in devices, where its molecular uniformity is leveraged to study charge transport and interfacial phenomena with high precision.